1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
Description
This compound is a urea derivative featuring a 3-chloro-4-fluorophenyl group and a pyrimidine scaffold substituted with a 2-methyl-6-propoxy moiety. The urea linkage bridges these aromatic systems, a structural motif common in kinase inhibitors targeting the DFG-out conformation of enzymes like BRAF V600E . Its design aligns with strategies to optimize steric and electronic properties for enhanced binding affinity and selectivity.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O2/c1-3-10-30-20-12-19(24-13(2)25-20)26-14-4-6-15(7-5-14)27-21(29)28-16-8-9-18(23)17(22)11-16/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,26)(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDCOCSJTSIVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps:
Formation of Intermediate Compounds: The process begins with the preparation of intermediate compounds such as 3-chloro-4-fluoroaniline and 2-methyl-6-propoxypyrimidine.
Coupling Reactions: These intermediates undergo coupling reactions, often facilitated by catalysts like palladium or copper, to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in controlled environments.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s activity and physicochemical properties can be contextualized against structurally related urea derivatives (Table 1). Key variations include substituents on the pyrimidine ring, aryl groups, and appended functional moieties.
Table 1: Structural and Functional Comparison of Selected Urea Derivatives
Key Observations:
This modification may influence kinase selectivity and cellular permeability . In CP0573216 (), substitution with a quinazoline ring (7-ethoxy-6-fluoro) results in moderate inhibitory activity (IC50 = 2630 nM), suggesting that bulkier heterocycles may reduce potency compared to pyrimidine-based analogs .
Impact of Aryl Substituents :
- The 3-chloro-4-fluorophenyl group (target compound, SI-008, 9c, 11c) is a privileged scaffold in kinase inhibitors, balancing lipophilicity and electronic effects for optimal target engagement.
- Substitution with a 4-trifluoromethylphenyl group (9d, ) or 3,5-dichlorophenyl (11b, ) alters logP and metabolic stability, though bioactivity data for these variants are unavailable .
Synthetic Yields :
- Yields for urea derivatives range from 70% (SI-008) to 88.9% (11c), with higher yields observed in compounds incorporating thiazole-piperazine hybrids (). The target compound’s propoxy group may necessitate optimized coupling conditions to achieve comparable efficiency .
Q & A
Q. What are the recommended synthetic methodologies for 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea, and how can reaction conditions be optimized for high purity?
The synthesis involves multi-step organic reactions, typically starting with the coupling of the 3-chloro-4-fluorophenyl isocyanate with a pre-functionalized pyrimidine intermediate. Key steps include:
- Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions at 0–5°C to minimize side reactions.
- Protection/deprotection : Temporary protection of the pyrimidine amino group with Boc or Fmoc to prevent unwanted nucleophilic attacks .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility, while inert atmospheres (N₂/Ar) prevent oxidation.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol yields >95% purity. Analytical validation via HPLC and NMR is critical .
Q. How should researchers characterize the structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., chloro-fluorophenyl protons at δ 7.2–7.8 ppm; pyrimidine protons at δ 8.1–8.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~498.15 Da).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, particularly for urea linkages .
- HPLC : Monitor purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?
The compound’s urea and pyrimidine motifs suggest kinase inhibition potential (e.g., FGFR, VEGFR). Assay design includes:
- In vitro kinase assays : Use recombinant kinases (e.g., FGFR1) with ATP-conjugated substrates; measure IC₅₀ via fluorescence polarization .
- Cellular viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin-based protocols. Include controls for cytotoxicity (e.g., staurosporine) .
- Dose-response curves : 10-point dilutions (1 nM–100 µM) to establish potency and selectivity thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized protocols : Adopt consensus methods (e.g., CLIA guidelines) for kinase assays .
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics or thermal shift assays for target engagement .
- Meta-analysis : Compare datasets across published analogs (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify structure-activity trends .
Q. What strategies optimize selectivity against related kinase isoforms (e.g., FGFR1 vs. FGFR2)?
- Computational docking : Model compound interactions with FGFR1/2 active sites (e.g., Schrödinger Suite) to identify key residue differences (e.g., Asp641 in FGFR1 vs. Val564 in FGFR2) .
- Alanine scanning mutagenesis : Test binding affinity against mutated kinases to pinpoint selectivity determinants .
- Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to assess off-target risks .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability and metabolic stability?
- Rodent models : Administer compound intravenously (1 mg/kg) and orally (5 mg/kg) to calculate AUC, Cₘₐₓ, and t₁/₂. Plasma samples analyzed via LC-MS/MS .
- Metabolite identification : Incubate with liver microsomes (human/rat); use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Tissue distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs (e.g., tumors) .
Q. What computational methods predict the compound’s environmental fate and ecotoxicological risks?
- QSPR models : Estimate logP (octanol-water partition coefficient) and biodegradability using EPI Suite .
- Molecular dynamics simulations : Assess persistence in aqueous environments (e.g., hydrolysis rates of urea bonds) .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
